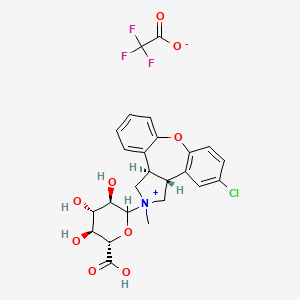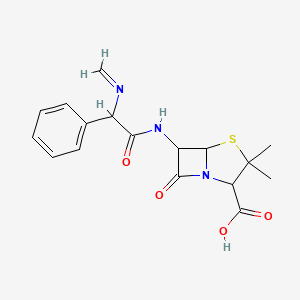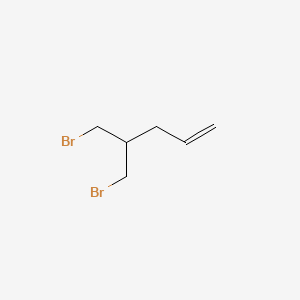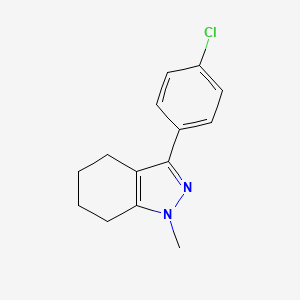
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt (Mixture of Diastereomers): is a metabolite of asenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The molecular formula of this compound is C23H25ClNO7·C2F3O2, and it has a molecular weight of 575.92 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt involves the glucuronidation of asenapine. Glucuronidation is a biochemical reaction where glucuronic acid is added to a substrate, in this case, asenapine. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often involve the use of a suitable solvent and maintaining a specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glucuronidation reactions using bioreactors. These bioreactors would maintain the necessary conditions for the enzyme-catalyzed reaction, such as temperature, pH, and substrate concentration. The product would then be purified using techniques such as chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .
Applications De Recherche Scientifique
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of asenapine.
Biology: It is used in biochemical studies to understand the role of glucuronidation in drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of asenapine.
Industry: It is used in the pharmaceutical industry to develop and test new formulations of asenapine.
Mécanisme D'action
The mechanism of action of Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt involves its role as a metabolite of asenapine. Asenapine itself is a serotonin, dopamine, noradrenaline, and histamine antagonist. It has a higher affinity for serotonin receptors compared to dopamine receptors, which contributes to its antipsychotic effects. The glucuronidation of asenapine to form this compound is a detoxification process that makes the drug more water-soluble and easier to excrete .
Comparaison Avec Des Composés Similaires
Similar Compounds
Asenapine: The parent compound, used as an antipsychotic.
Asenapine N-Oxide: Another metabolite of asenapine.
Asenapine Sulfate: A sulfate conjugate of asenapine.
Uniqueness
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt is unique due to its glucuronidation, which significantly alters its solubility and excretion profile compared to other metabolites. This makes it particularly useful in pharmacokinetic studies to understand the metabolism and excretion of asenapine .
Propriétés
Formule moléculaire |
C25H25ClF3NO9 |
|---|---|
Poids moléculaire |
575.9 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-6-[(2R,6R)-9-chloro-4-methyl-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C23H24ClNO7.C2HF3O2/c1-25(22-20(28)18(26)19(27)21(32-22)23(29)30)9-14-12-4-2-3-5-16(12)31-17-7-6-11(24)8-13(17)15(14)10-25;3-2(4,5)1(6)7/h2-8,14-15,18-22,26-28H,9-10H2,1H3;(H,6,7)/t14-,15-,18-,19-,20+,21-,22?,25?;/m0./s1 |
Clé InChI |
MFMASTJAOCGQLZ-AVTYQENLSA-N |
SMILES isomérique |
C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |
SMILES canonique |
C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C5C(C(C(C(O5)C(=O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















